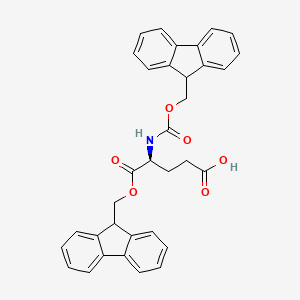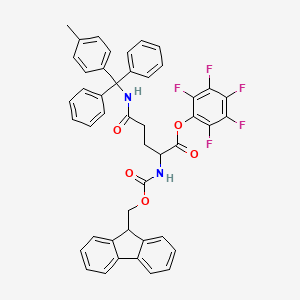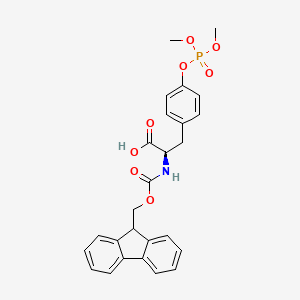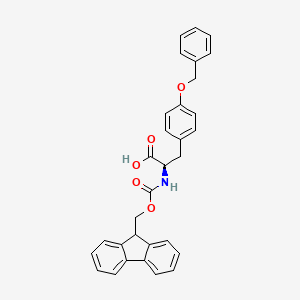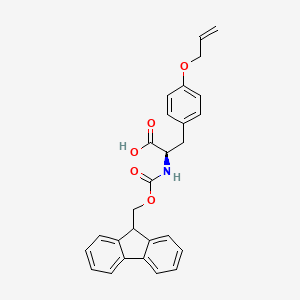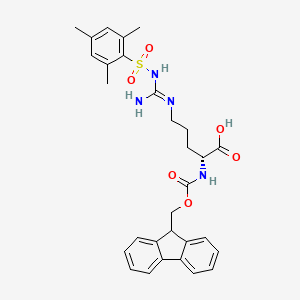
Fmoc-D-Arg(Mts)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-D-Arg(Mts)-OH” is a modified amino acid used in peptide synthesis. The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis1. The “D-Arg(Mts)” part refers to the D-enantiomer of the amino acid arginine, with a Mts (methanesulfonyl) protective group2.
Synthesis Analysis
The synthesis of “Fmoc-D-Arg(Mts)-OH” typically involves the use of Fmoc-Cl or Fmoc-OSu as a reagent for Fmoc-group protection in solid-phase peptide synthesis (SPPS). The Fmoc-group is removed using secondary amines, such as piperidine3. The use of 4-methyl-piperidine has been shown to be superior to all tested reagents in terms of the desired product yields3.Molecular Structure Analysis
The molecular structure of “Fmoc-D-Arg(Mts)-OH” is characterized by the presence of the Fmoc group, which is known for its hydrophobicity and aromaticity. These properties promote the hydrophobic and π-π stacking interactions of the fluorenyl rings1.Chemical Reactions Analysis
“Fmoc-D-Arg(Mts)-OH” participates in various chemical reactions during peptide synthesis. The Fmoc group is removed under basic conditions, often using piperidine or other secondary amines1. The Mts group can also be removed under specific conditions to reveal the functional group of the amino acid3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-Arg(Mts)-OH” are largely determined by the Fmoc and Mts groups. The Fmoc group imparts hydrophobicity and aromaticity to the molecule, while the Mts group can influence the reactivity of the amino acid1.Applications De Recherche Scientifique
Peptide Synthesis and Hydrogel Formation
Fmoc-protected amino acids, including those similar to Fmoc-D-Arg(Mts)-OH, are integral in the synthesis of peptides and the formation of hydrogels. These compounds are used to create self-assembling materials that mimic the extracellular matrix, facilitating cell culture applications. For instance, multicomponent dipeptide hydrogels, which include Fmoc-protected amino acids, have been shown to support the viability and growth of NIH 3T3 fibroblast cells by mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015).
Antibacterial and Anti-inflammatory Applications
The advancement of peptide- and amino-acid-based nanotechnology has led to the development of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. Research has demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-protected amino acids, highlighting their potential in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).
Challenges in Peptide Synthesis
The incorporation of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) presents specific challenges, such as poor coupling efficiency and the need for careful selection of orthogonal protecting groups to ensure successful peptide chain assembly. For example, Fmoc-Dab(Mtt)-OH has shown abnormally poor coupling efficiency in SPPS, which highlights the importance of selecting appropriate coupling reagents and protocols to achieve complete incorporation of Fmoc-protected amino acids (Lam et al., 2022).
Safety And Hazards
“Fmoc-D-Arg(Mts)-OH” should be handled with care. Avoid dust formation and inhalation. Use personal protective equipment and ensure adequate ventilation. Avoid contact with skin and eyes4.
Orientations Futures
The use of “Fmoc-D-Arg(Mts)-OH” and similar compounds in peptide synthesis is a well-established field with numerous applications. However, there are still questions and challenges that need to be addressed, such as improving the efficiency of the synthesis process and reducing the formation of by-products1.
Propriétés
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Arg(Mts)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

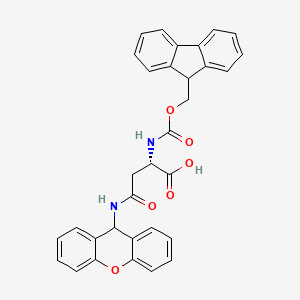
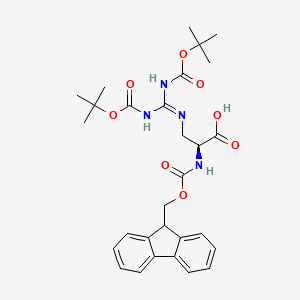
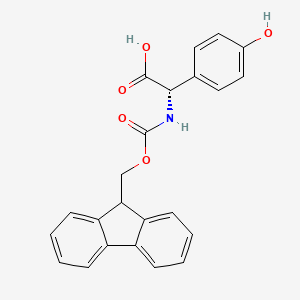


![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)
